N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine
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Overview
Description
N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine is a synthetic compound derived from the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of coumarin and D-leucine, an amino acid, which may enhance its biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Knoevenagel condensation reaction.
Acetylation: The coumarin derivative is then acetylated using acetic anhydride to introduce the acetyl group at the 3-position.
Coupling with D-Leucine: The final step involves coupling the acetylated coumarin with D-leucine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the coumarin ring can be oxidized to form hydroxyl groups.
Reduction: The carbonyl group in the coumarin core can be reduced to form a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.
Major Products Formed
Oxidation: Formation of hydroxylated coumarin derivatives.
Reduction: Formation of hydroxy-coumarin derivatives.
Substitution: Formation of halogenated or alkylated coumarin derivatives.
Scientific Research Applications
N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(6,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl 3-arylacrylate: Another coumarin derivative with antitumor activity.
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride: A coumarin derivative with potential biological activities.
Uniqueness
N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine is unique due to its combination of the coumarin core and D-leucine, which may enhance its biological properties and provide a broader range of applications in scientific research and medicine.
Properties
Molecular Formula |
C20H25NO7 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2R)-2-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H25NO7/c1-10(2)6-14(19(23)24)21-18(22)8-13-11(3)12-7-16(26-4)17(27-5)9-15(12)28-20(13)25/h7,9-10,14H,6,8H2,1-5H3,(H,21,22)(H,23,24)/t14-/m1/s1 |
InChI Key |
QZGGKJAPPLBRQJ-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)N[C@H](CC(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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